Cas no 2228658-68-0 (6-chloro-5-methylpyridine-3-carboximidamide)

6-Chloro-5-methylpyridine-3-carboximidamide is a versatile intermediate in organic synthesis, particularly valued for its role in the development of pharmaceuticals and agrochemicals. Its pyridine core and functional groups, including the chloro and carboximidamide substituents, make it a useful building block for constructing heterocyclic compounds. The compound's stability and reactivity enable efficient modifications, facilitating the synthesis of complex molecules. Its structural features are advantageous in medicinal chemistry for designing bioactive molecules, such as enzyme inhibitors or receptor modulators. The methyl group enhances lipophilicity, potentially improving bioavailability in drug candidates. This compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal performance in synthetic applications.
6-chloro-5-methylpyridine-3-carboximidamide structure
2228658-68-0 structure
Product Name:6-chloro-5-methylpyridine-3-carboximidamide
CAS No:2228658-68-0
MF:C7H8ClN3
MW:169.611519813538
CID:6420051
PubChem ID:139270019
Update Time:2025-06-13

6-chloro-5-methylpyridine-3-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-5-methylpyridine-3-carboximidamide
    • EN300-1993838
    • 6-Chloro-5-methylnicotinimidamide
    • 2228658-68-0
    • Inchi: 1S/C7H8ClN3/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3H,1H3,(H3,9,10)
    • InChI Key: ATLIXVYSYSPGKK-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC(C(=N)N)=CN=1

Computed Properties

  • Exact Mass: 169.0406750g/mol
  • Monoisotopic Mass: 169.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.8Ų

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Additional information on 6-chloro-5-methylpyridine-3-carboximidamide

Introduction to 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0)

6-chloro-5-methylpyridine-3-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No) 2228658-68-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of both chloro and methyl substituents, along with the carboximidamide functional group, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural configuration of 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) consists of a pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a chloro group. The 3-position of the ring is functionalized with a carboximidamide moiety, which is a key feature that influences its reactivity and potential applications. This specific arrangement of functional groups makes the compound an interesting candidate for further derivatization and exploration in various chemical synthesis pathways.

In recent years, there has been growing interest in developing novel pyridine derivatives for their potential applications in medicinal chemistry. The carboximidamide group, in particular, has been identified as a pharmacophore in several bioactive molecules, contributing to their interaction with biological targets. The compound 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) represents a promising scaffold for designing new drugs due to its ability to undergo various chemical transformations while maintaining structural integrity.

One of the most compelling aspects of 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors and activators for various enzymes and receptors. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain kinases, which are implicated in various diseases, including cancer. The chloro and methyl substituents provide points for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets.

The synthesis of 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) involves multi-step organic reactions that highlight the compound's versatility as a building block. Typically, the synthesis begins with the preparation of a pyridine precursor, which is then modified through chlorination and methylation reactions. The introduction of the carboximidamide group is often achieved through condensation reactions with appropriate precursors. These synthetic routes underscore the compound's importance as a versatile intermediate in industrial-scale chemical manufacturing.

Recent advancements in computational chemistry have further enhanced our understanding of how 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) interacts with biological systems. Molecular modeling studies have revealed insights into its binding affinity and mechanism of action, providing valuable information for drug design. These computational approaches complement traditional experimental methods, allowing researchers to predict and optimize the properties of new derivatives more efficiently.

The agrochemical industry has also recognized the potential of 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) as a precursor for developing novel pesticides and herbicides. Pyridine derivatives are known for their efficacy in controlling pests and weeds by targeting specific biological pathways. The unique structure of this compound makes it an attractive candidate for designing environmentally friendly agrochemicals that offer high performance while minimizing ecological impact.

In conclusion, 6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern chemical science.

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